6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine
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Overview
Description
6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine is a chemical compound with a unique structure that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine involves several steps. One common synthetic route includes the nucleophilic substitution reaction of 2-(2-bromoethoxy)benzo[d]thiazole with substituted phenols . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy groups can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a catalyst in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases due to its unique structure and biological activity.
Industry: It is used in the development of new materials and coatings with specific properties, such as enhanced durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of 6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of key enzymes involved in microbial growth and replication .
Comparison with Similar Compounds
6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine can be compared with other similar compounds, such as:
2-(2-bromoethoxy)benzo[d]thiazole: This compound is a precursor in the synthesis of this compound and shares some structural similarities.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These derivatives exhibit similar biological activities and are used in related research applications.
The uniqueness of this compound lies in its specific ethoxy and ethoxyethyl substitutions, which confer distinct chemical and biological properties compared to other related compounds.
Properties
IUPAC Name |
6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-3-16-8-7-15-11-6-5-10(17-4-2)9-12(11)18-13(15)14/h5-6,9,14H,3-4,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHMFXONOMTIRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)OCC)SC1=N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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